molecular formula C8H9NO4 B2636378 3-Nitro-1,2-benzenedimethanol CAS No. 616888-05-2

3-Nitro-1,2-benzenedimethanol

Cat. No.: B2636378
CAS No.: 616888-05-2
M. Wt: 183.163
InChI Key: RTBJYRKBTZNNLE-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Benzylic Alcohol Chemistry Research

3-Nitro-1,2-benzenedimethanol holds a unique position at the intersection of nitroaromatic and benzylic alcohol chemistry. Nitroaromatic compounds, characterized by a nitro group attached to an aromatic ring, are pivotal in various chemical transformations. The nitro group's strong electron-withdrawing nature activates the aromatic ring for nucleophilic substitution reactions. researchgate.net This property is fundamental in the synthesis of complex molecules. For instance, the reaction of 1,2-benzenedimethanol (B1213519) with 4-nitrophthalonitrile (B195368) in the presence of a base like potassium carbonate is a common method for nucleophilic substitution of the activated nitro group. researchgate.netjcsp.org.pk

Benzylic alcohols, on the other hand, are compounds where a hydroxyl group is attached to a benzylic carbon. They are versatile intermediates in organic synthesis. For example, the "borrowing hydrogen" methodology allows for the N-alkylation of amines using benzylic alcohols, a process that is atom-economical and generates minimal waste. acs.org Furthermore, the oxidation of benzylic alcohols can lead to the formation of aldehydes or carboxylic acids, while their reaction with amines can produce imines, often catalyzed by transition metals like palladium. researchgate.net The photochemical reactivity of some nitrobenzyl alcohols is also a significant area of study, where irradiation can lead to the formation of nitroso compounds. researchgate.net

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is driven by its potential as a versatile building block in the synthesis of novel functional materials. Its bifunctional nature, possessing both nitro and diol moieties, allows for a wide range of chemical modifications.

One key area of research is its use in the creation of photodegradable polymers. When incorporated into polymeric chains with other monomers like 2,5-furandicarboxylic acid (FDCA), it can lead to materials that degrade upon exposure to light. acs.orgresearchgate.net This has implications for developing reusable and environmentally friendly polymers. acs.orgresearchgate.net Time-dependent excited-state molecular dynamics (TDESMD) studies have been employed to understand the photodegradation process of such polymers. acs.orgresearchgate.net

Furthermore, derivatives of this compound are explored for their potential in creating advanced materials like phthalocyanines. jcsp.org.pk Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications in fields such as catalysis, solar cells, and photodynamic therapy. jcsp.org.pk The synthesis of novel phthalocyanine (B1677752) derivatives often involves the reaction of substituted phthalonitriles, which can be prepared from compounds like 1,2-benzenedimethanol. researchgate.netjcsp.org.pk

The compound and its isomers, such as 2-nitro-1,3-benzenedimethanol, also serve as precursors for synthesizing other functional molecules. For example, 2-nitro-1,3-benzenedimethanol can be used to produce 2,6-bis(hydroxymethyl)aniline (BHA), which is a component in the synthesis of detachable polyurethane lamination adhesives. acs.org

Historical Overview of Key Academic Studies Pertaining to this compound as a Research Compound

While specific historical studies focusing solely on this compound are not extensively detailed in the provided results, the broader context of research on related compounds provides a timeline of academic interest. The study of ortho-nitrobenzyl compounds as photolabile protecting groups dates back to the mid-20th century. A significant early application was reported in 1966 by Barltrop and colleagues, who used ortho-nitrobenzyl esters as photoprotected groups for carboxylic acids. mdpi.com

The photochemical reaction mechanisms of 2-nitrobenzyl alcohols, which are structurally related to this compound, have been a subject of investigation since at least 1918. researchgate.net Modern studies have employed advanced techniques like laser flash photolysis and time-resolved infrared spectroscopy to elucidate the complex reaction pathways. researchgate.net

More recent research has focused on the application of nitro-substituted benzenedimethanol derivatives in materials science. A 2013 study detailed the synthesis of novel phthalocyanines using a phthalodinitrile derivative prepared from 1,2-benzenedimethanol and 4-nitrophthalonitrile. researchgate.netjcsp.org.pk A 2022 study utilized computational methods to investigate the photodegradation of polymers incorporating 2-nitro-1,3-benzenedimethanol. acs.orgresearchgate.net In 2024, research was published on the use of a derivative of 2-nitro-1,3-benzenedimethanol in the synthesis of degradable polyurethane adhesives. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(hydroxymethyl)-3-nitrophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-4-6-2-1-3-8(9(12)13)7(6)5-11/h1-3,10-11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBJYRKBTZNNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of 3 Nitro 1,2 Benzenedimethanol

Retrosynthetic Analysis and Strategic Disconnections for 3-Nitro-1,2-benzenedimethanol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.com For this compound, the key is to manage the regiochemistry of the three substituents on the benzene (B151609) ring.

The primary disconnections involve the functional groups: the two hydroxymethyl groups (-CH2OH) and the nitro group (-NO2). A critical consideration is the directing effect of these groups in electrophilic aromatic substitution reactions. The hydroxymethyl groups are ortho, para-directing, while the nitro group is a meta-director. libretexts.orglibretexts.org

A logical retrosynthetic pathway involves two key functional group interconversions (FGI):

Disconnecting the hydroxymethyl groups: The two -CH2OH groups can be traced back to the reduction of a dicarboxylic acid or a diester. This leads to the precursor 3-nitro-1,2-benzenedicarboxylic acid (3-nitrophthalic acid).

Disconnecting the nitro group: The nitro group is typically introduced via an electrophilic aromatic substitution reaction (nitration). Disconnecting this group leads back to 1,2-benzenedicarboxylic acid (phthalic acid) or its anhydride (B1165640).

This leads to a plausible forward synthesis starting from phthalic anhydride or phthalic acid, proceeding through nitration to form 3-nitrophthalic acid, followed by reduction of the two carboxylic acid groups to yield the final product. The order of these steps is crucial; nitrating phthalic acid first correctly installs the nitro group at the 3-position due to the meta-directing nature of the carboxylic acid groups. libretexts.orgyoutube.com

Conventional Synthetic Routes to this compound

Traditional methods for synthesizing this compound rely on well-established, multi-step procedures using stoichiometric reagents.

The most common conventional route starts with readily available aromatic precursors. A well-documented pathway begins with the nitration of 1,2-benzenedicarboxylic acid or its anhydride.

Synthesis from 1,2-Benzenedicarboxylic Acid:

Nitration: 1,2-Benzenedicarboxylic acid is treated with a mixture of concentrated nitric acid and sulfuric acid. The two deactivating, meta-directing carboxyl groups direct the incoming electrophile (NO2+) to the C3 or C4 position. The formation of 3-nitro-1,2-benzenedicarboxylic acid is a primary outcome.

Reduction: The resulting 3-nitro-1,2-benzenedicarboxylic acid is then reduced to form this compound. This reduction specifically targets the carboxylic acid functional groups, converting them into primary alcohols.

This sequence ensures the correct placement of the substituents on the aromatic ring. An alternative, though less controlled, starting point could be 1,2-dimethyl-3-nitrobenzene, where the methyl groups would then be oxidized, but this often leads to lower yields and side products.

The success of the conventional synthesis hinges on specific and high-yielding functional group transformations.

Introduction of the Nitro Group: The introduction of the nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. nih.gov A nitrating mixture, typically fuming nitric acid and concentrated sulfuric acid, generates the highly electrophilic nitronium ion (NO2+), which then attacks the benzene ring. nih.gov When starting with phthalic acid, the deactivating nature of the carboxylic acid groups slows the reaction but directs the nitration to the desired meta position. libretexts.orgyoutube.com

Introduction of the Hydroxymethyl Groups: The conversion of the carboxylic acid groups in 3-nitro-1,2-benzenedicarboxylic acid to hydroxymethyl groups is a critical reduction step.

Borane (B79455) Reduction: A common and effective method involves the use of borane-tetrahydrofuran (B86392) complex (BH3·THF). nih.govprepchem.com This reagent is highly selective for carboxylic acids, reducing them to alcohols while typically not affecting the nitro group under controlled conditions. The reaction is usually performed in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.govprepchem.com

Lithium Aluminum Hydride (LiAlH4): While a powerful reducing agent capable of reducing carboxylic acids, LiAlH4 can also reduce the nitro group, leading to a mixture of products. Therefore, its use requires careful control of reaction conditions, and it is often considered less selective for this specific transformation compared to borane.

The table below summarizes a conventional synthesis protocol.

StepStarting MaterialReagents and ConditionsProductYield
11,2-Benzenedicarboxylic acidConc. HNO3, Conc. H2SO43-Nitro-1,2-benzenedicarboxylic acidGood
23-Nitro-1,2-benzenedicarboxylic acidBorane tetrahydrofuran complex (BH3·THF) in THF, 0°C to room temp.This compoundHigh

Emerging and Sustainable Synthetic Approaches for this compound

Recent research has focused on developing more efficient and environmentally friendly methods for chemical synthesis, and the production of this compound is no exception. These approaches often involve catalysis and adhere to the principles of green chemistry.

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste. researchgate.net

Catalytic Reduction: While the reduction of the dicarboxylic acid precursor is a key step, catalytic hydrogenation could be an alternative to boranes. However, traditional hydrogenation catalysts (like Pd/C or PtO2) would also readily reduce the nitro group. Developing a chemoselective catalyst that can reduce carboxylic acids in the presence of a nitro group is an active area of research. Some specialized heterogeneous catalysts have shown promise in selectively hydrogenating certain functional groups while leaving others intact.

Catalytic Oxidation: An alternative conceptual route could involve the direct catalytic oxidation of the two methyl groups of 3-nitro-1,2-dimethylbenzene. However, controlling this oxidation to stop at the diol stage without proceeding to the dialdehyde (B1249045) or dicarboxylic acid is extremely challenging. Research into selective oxidation using metal oxide-based nanocatalysts is ongoing and could provide a future pathway. rsc.orgroyalsocietypublishing.org For instance, certain ruthenium-based catalysts have been used for alcohol oxidation with high chemoselectivity. royalsocietypublishing.org

Applying green chemistry principles aims to make the synthesis of this compound more sustainable. rug.nl

Atom Economy: The conventional reduction of 3-nitrophthalic acid using borane has a lower atom economy compared to a potential catalytic hydrogenation route. Catalytic hydrogenation, in principle, has a 100% atom economy as it only adds hydrogen atoms to the substrate. acs.org

Prevention of Waste: Catalytic methods reduce waste by replacing stoichiometric reagents, which are consumed in the reaction and become byproducts, with catalysts that are used in small amounts and can often be recycled. acs.org

Use of Safer Solvents: Research into green chemistry encourages replacing hazardous solvents with safer alternatives. For instance, exploring water or supercritical CO2 as reaction media instead of volatile organic compounds like THF could significantly improve the environmental profile of the synthesis.

Energy Efficiency: Developing catalytic processes that operate at or near ambient temperature and pressure can drastically reduce the energy consumption of the synthesis compared to reactions requiring heating or cooling. acs.org

The following table compares conventional and potential green approaches.

PrincipleConventional Route (Borane Reduction)Potential Green/Catalytic Route
Atom Economy Lower, due to the mass of the borane reagent complex.Higher, especially with catalytic hydrogenation (approaching 100%). acs.org
Reagents Stoichiometric (large quantities of borane needed).Catalytic (small quantities of catalyst, often recyclable). acs.org
Solvents Often requires anhydrous organic solvents like THF.Aims to use greener solvents like water or ionic liquids.
Waste Generates significant boron-containing waste products.Minimal waste, as the catalyst is regenerated. acs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is not widely documented, but a viable route involves the reduction of 3-nitrophthalic acid or its corresponding esters. A key aspect of this synthesis is the choice of reducing agent to ensure the selective reduction of the carboxyl groups without affecting the nitro group. Borane-tetrahydrofuran complex (BH₃-THF) is a suitable reagent for this transformation, as it is known to reduce carboxylic acids in the presence of nitro groups, a method successfully employed for the synthesis of the related isomer, 2-nitro-1,3-benzenedimethanol. rsc.orgamazonaws.comrsc.org

The optimization of this synthesis would involve a systematic variation of several key parameters to maximize the yield and purity of the final product, this compound. The starting material for the reduction could be 3-nitrophthalic acid or its anhydride, which can be prepared by the nitration of phthalic anhydride. orgsyn.orgorgsyn.org Alternatively, dimethyl 3-nitrophthalate, synthesized by the esterification of 3-nitrophthalic anhydride, can be used. ambeed.com

The reaction conditions must be carefully controlled. The choice of solvent, reaction temperature, and duration are critical. Anhydrous tetrahydrofuran (THF) is a common solvent for reductions using BH₃-THF. amazonaws.comrsc.org The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by a period at room temperature or gentle reflux to drive the reaction to completion. rsc.org The stoichiometry of the reducing agent is another crucial factor; a sufficient excess of borane must be used to ensure the complete reduction of both carboxyl groups.

Post-reaction workup, involving quenching the excess reducing agent (e.g., with methanol) and purification by methods such as silica (B1680970) gel chromatography, is essential for isolating the target compound in high purity. rsc.org

The following table outlines key parameters that would be investigated to optimize the synthesis of this compound via the reduction of a 3-nitrophthalic acid derivative.

| Stoichiometry | 2.0 to 4.0 equivalents of BH₃ per carboxyl group | Ensure complete reduction of both carboxyl functions. | Excess reagent can complicate workup and may lead to over-reduction if not controlled. |

Challenges and Advancements in Regioselective and Chemoselective Synthesis of this compound

The synthesis of this compound is characterized by significant challenges related to both regioselectivity and chemoselectivity.

Regioselectivity Challenges:

The primary regioselective challenge lies in the synthesis of the precursor, 3-nitrophthalic acid. The direct nitration of phthalic anhydride or phthalic acid typically yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. orgsyn.org Separating these isomers is difficult due to their similar physical properties, which complicates the isolation of the pure 3-nitro isomer required for the subsequent reduction. While procedures exist to favor the crystallization of the 3-nitro isomer, obtaining it in high purity and yield remains a significant hurdle. orgsyn.org

Advancements in this area focus on developing more regioselective nitration methods. While not specifically reported for phthalic anhydride, research into continuous-flow nitration processes for other aromatic compounds, such as o-xylene, has shown potential for better control over reaction parameters, which can influence isomer distribution. researchgate.net Further research into catalytic nitration or the use of different nitrating agents could offer a pathway to a more regioselective synthesis of 3-nitrophthalic acid. Another approach is the catalytic oxidation of 1-nitronaphthalene, which has been shown to produce 3-nitrophthalic acid with high selectivity. rsc.org

Chemoselectivity Challenges:

The core chemoselective challenge is the reduction of the two carboxylic acid or ester groups to alcohols while leaving the aromatic nitro group untouched. Many powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are unselective and would readily reduce both the carboxyl and the nitro functionalities, leading to the formation of 3-aminophthalyl alcohol. Indeed, the catalytic hydrogenation of 3-nitrophthalic acid using palladium on charcoal is a known method for producing 3-aminophthalic acid. jst.go.jp

The key advancement in overcoming this challenge is the use of more selective reducing agents. Boranes, particularly the borane-tetrahydrofuran (BH₃-THF) complex, have emerged as highly effective reagents for the selective reduction of carboxylic acids in the presence of nitro groups. amazonaws.comrsc.org This reagent's utility has been demonstrated in the synthesis of the analogous 2-nitro-1,3-benzenedimethanol from its corresponding dicarboxylic acid, providing a strong precedent for its application in the synthesis of this compound. rsc.org

The following table compares the expected outcomes of using different classes of reducing agents for the transformation of 3-nitrophthalic acid, highlighting the importance of chemoselectivity.

Table 2: Chemoselectivity of Various Reducing Agents on 3-Nitrophthalic Acid

Reducing Agent Functional Group Selectivity Expected Major Product Reference Principle
Lithium Aluminum Hydride (LiAlH₄) Non-selective; reduces both -COOH and -NO₂ 3-Amino-1,2-benzenedimethanol LiAlH₄ is a powerful, non-selective reducing agent.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Reduces -NO₂ preferentially or both depending on conditions 3-Amino-1,2-benzenedicarboxylic acid Catalytic hydrogenation is a standard method for nitro group reduction. jst.go.jpacs.org
Borane-Tetrahydrofuran (BH₃-THF) Selective for -COOH over -NO₂ This compound Boranes are known to selectively reduce carboxylic acids in the presence of nitro groups. amazonaws.comrsc.org

| Sodium Borohydride (NaBH₄) | Unreactive towards -COOH and -NO₂ | No reaction | NaBH₄ is generally not strong enough to reduce carboxylic acids or aromatic nitro groups. |

Investigations into the Chemical Reactivity and Transformation Mechanisms of 3 Nitro 1,2 Benzenedimethanol

Reactions of the Nitro Group in 3-Nitro-1,2-benzenedimethanol

The nitro group is a versatile functional group that significantly influences the reactivity of the benzene (B151609) ring and can itself undergo several important transformations.

The reduction of the nitro group is one of the most significant reactions for nitroaromatic compounds, providing a primary route to aromatic amines. masterorganicchemistry.com This transformation can be achieved using a wide array of reducing agents and methodologies, ranging from catalytic hydrogenation to the use of dissolving metals. masterorganicchemistry.comwikipedia.org The choice of reagent can also lead to other reduction products, such as hydroxylamines and azo compounds. wikipedia.orgcommonorganicchemistry.com

Common methods for the reduction of aryl nitro compounds to the corresponding anilines include:

Catalytic Hydrogenation : This is a widely used industrial and laboratory method. Typical catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel, with hydrogen gas as the reductant. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems : The use of an easily oxidized metal in the presence of an acid is a classic and effective method. Common combinations include iron in acetic or hydrochloric acid (Fe/HCl), tin in hydrochloric acid (Sn/HCl), and zinc in acid (Zn/H⁺). masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents : A variety of other reagents can effect this transformation. Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can be used, sometimes offering selectivity when multiple nitro groups are present. wikipedia.org Trichlorosilane (HSiCl₃) in the presence of a tertiary amine offers a metal-free alternative that is tolerant of many other functional groups. google.comorganic-chemistry.org

While the primary product of these reductions is typically the amine (3-Amino-1,2-benzenedimethanol), milder or specific conditions can yield intermediate products. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride can produce aryl hydroxylamines. wikipedia.org Conversely, using strong, unselective hydrides like lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds tends to produce azo compounds rather than amines. masterorganicchemistry.comcommonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups.
Reagent/SystemPrimary ProductNotesReference
H₂, Pd/CAmineCommon catalytic hydrogenation method. Can also reduce other functional groups. commonorganicchemistry.com
H₂, Raney NickelAmineEffective catalyst; can be used when dehalogenation is a concern with Pd/C. wikipedia.orgcommonorganicchemistry.com
Fe, HCl/Acetic AcidAmineClassic, mild, and widely used metal-acid system. masterorganicchemistry.comcommonorganicchemistry.com
SnCl₂AmineA mild method that can be selective in the presence of other reducible groups. commonorganicchemistry.com
Sodium Sulfide (Na₂S)AmineCan sometimes selectively reduce one nitro group in a dinitro compound. wikipedia.org In a related synthesis, Na₂S was used to reduce a nitro group to an amine. researchgate.net wikipedia.orgresearchgate.net
Trichlorosilane (HSiCl₃), BaseAmineMetal-free method with high chemoselectivity, leaving other reducible groups intact. google.comorganic-chemistry.org google.comorganic-chemistry.org
Zinc, NH₄ClHydroxylamine (B1172632)Specific conditions to stop the reduction at the hydroxylamine stage. wikipedia.org
LiAlH₄Azo CompoundNot typically used for producing anilines from nitroarenes. commonorganicchemistry.com

Nucleophilic aromatic substitution (SₙAr) is a key reaction for electron-deficient aromatic rings. The presence of a strong electron-withdrawing group, such as the nitro group in this compound, activates the ring toward attack by nucleophiles. youtube.comlibretexts.org This activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group, as the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the nitro group. youtube.comlibretexts.org

In a typical SₙAr reaction, the nucleophile attacks the carbon atom bearing a suitable leaving group, such as a halide. libretexts.org While this compound lacks a conventional leaving group, two potential SₙAr pathways could be considered:

Nucleophilic Substitution of Hydrogen (SₙArH) : In some electron-deficient arenes, a nucleophile can attack a carbon atom bearing a hydrogen. juniperpublishers.com This process is often faster than the attack on a halogen-bearing carbon but requires an oxidative step to remove the hydride and restore aromaticity, as hydride is a poor leaving group. juniperpublishers.com

Displacement of the Nitro Group : Although less common than halide displacement, the nitro group itself can sometimes act as a leaving group in SₙAr reactions, particularly with certain nucleophiles and under specific reaction conditions. strath.ac.uk Computational studies on nitrobenzene (B124822) have shown that displacement of the nitro group by fluoride (B91410) can proceed via a concerted pathway. strath.ac.uk

The structure of this compound places the nitro group at position 3. A nucleophile would preferentially attack the ring at positions 2, 4, or 6 to allow for resonance stabilization of the negative charge by the nitro group. Given the substitution pattern, attack at positions 4 and 6 would be most analogous to the classic ortho/para activation. The reaction's feasibility would depend on the nucleophile, the reaction conditions, and whether a subsequent oxidation or elimination step could occur. juniperpublishers.com

Reactions of the Benzylic Hydroxyl Functionalities in this compound

The two primary alcohol groups attached to the benzylic positions are hubs for a variety of transformations, including oxidation, etherification, esterification, and polymerization.

The oxidation of primary alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. royalsocietypublishing.org In the case of 1,2-benzenedimethanol (B1213519) derivatives, oxidation can also lead to intramolecular cyclization to form a lactone.

Selective oxidation of one or both hydroxyl groups can yield several products:

Aldehyde Formation : Selective oxidation of one hydroxyl group would produce 2-(hydroxymethyl)-3-nitrobenzaldehyde. Further oxidation of the second hydroxyl group could lead to 3-nitrophthalaldehyde.

Carboxylic Acid Formation : More vigorous oxidation would convert the hydroxyl groups to carboxylic acids, ultimately yielding 3-nitrophthalic acid.

Lactone Formation : A particularly relevant reaction for 1,2-diols on a benzene ring is dehydrogenative lactonization. acs.org This process involves the oxidation of one alcohol to an aldehyde, followed by intramolecular hemiacetal formation and subsequent oxidation to the lactone. For this compound, this would result in the formation of 4-nitrophthalide. Studies on the oxidation of the parent 1,2-benzenedimethanol using iron-based catalyst systems have shown the formation of the corresponding lactone (phthalide). researchgate.net Photocatalytic systems using Pt-loaded TiO₂ have also been shown to effectively convert 1,2-benzenedimethanol to phthalide (B148349). acs.org

Table 2: Potential Oxidation Products of this compound.
Product NameProduct StructureReaction TypeReference
2-(Hydroxymethyl)-3-nitrobenzaldehydeAldehydePartial Oxidation royalsocietypublishing.org
3-NitrophthalaldehydeDialdehyde (B1249045)Full Oxidation of both OH groups to Aldehydes royalsocietypublishing.org
4-NitrophthalideLactoneOxidative Cyclization/Lactonization acs.orgresearchgate.net
3-Nitrophthalic AcidDicarboxylic AcidComplete Oxidation royalsocietypublishing.org

The hydroxyl groups of this compound readily undergo etherification and esterification reactions to form ethers and esters, respectively. These reactions are valuable for modifying the molecule's properties or for preparing monomers for polymerization.

Esterification : This is typically achieved by reacting the alcohol with a carboxylic acid (Fischer esterification), an acid chloride, or an acid anhydride (B1165640). For example, the related compound 2-nitro-1,3-benzenedimethanol has been reacted with acryloyl chloride in the presence of triethylamine (B128534) to form the corresponding diacrylate ester, (2-nitro-1,3-phenylene)bis(methylene) diacrylate. nih.gov A similar reaction with this compound would yield (3-nitro-1,2-phenylene)bis(methylene) diacrylate.

Etherification : The Williamson ether synthesis is a common method for preparing ethers from alcohols. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. rsc.org Treating this compound with NaH followed by an alkyl halide (e.g., methyl iodide) would produce the corresponding diether. rsc.org

As a diol, this compound can act as a monomer in condensation polymerization reactions to form various polymers, such as polyesters and polyurethanes. The presence of two hydroxyl groups allows it to be linked into a polymer chain.

Polyurethane Synthesis : The reaction of diols with diisocyanates is the basis for the formation of polyurethanes. A positional isomer, 2-nitro-1,3-benzenedimethanol, has been used as the diol monomer in a condensation polymerization with tolylene 2,4-diisocyanate to create a polyurethane block copolymer. amazonaws.com This demonstrates the capability of the nitrobenzenedimethanol structure to participate in such polymerizations.

Polyester Synthesis : While direct polyesterification with a dicarboxylic acid is possible, reactions are often carried out with more reactive dicarboxylic acid derivatives like diacyl chlorides.

Poly(β-amino ester) Synthesis : The diacrylate monomer derived from the esterification of a nitrobenzenedimethanol can undergo polyaddition reactions with bisfunctional amines. This Michael addition reaction creates poly(β-amino ester)s, a class of degradable polymers. nih.gov

The general utility of benzenedimethanols as monomers is well-established, with 1,2-benzenedimethanol being listed as a representative polyfunctional alcohol for creating condensation polymers. epo.org

Electrophilic Aromatic Substitution Patterns on the Benzenedimethanol Core (influenced by nitro and hydroxymethyl groups)

The orientation of electrophilic aromatic substitution on the benzene ring of this compound is governed by the cumulative directing effects of the three substituents: one nitro group and two hydroxymethyl groups. These groups exert distinct electronic influences—inductive and resonance effects—that alter the electron density at various positions on the aromatic ring, thereby directing incoming electrophiles to specific locations. savemyexams.comwikipedia.org

The nitro group (-NO₂) is a potent deactivating group and a meta-director. cognitoedu.orgmakingmolecules.comyoutube.com Its strong electron-withdrawing nature, both through inductive effects (due to the high electronegativity of nitrogen and oxygen) and resonance effects, significantly reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack. makingmolecules.comyoutube.com The deactivation is most pronounced at the ortho and para positions relative to the nitro group, which bear a partial positive charge. Consequently, electrophiles preferentially attack the meta position, which is comparatively less deactivated. cognitoedu.orgyoutube.com

Conversely, the hydroxymethyl group (-CH₂OH) is classified as a weak activating group and an ortho-, para-director. savemyexams.comcognitoedu.org The alkyl portion of the group donates electron density to the ring via a weak inductive effect. More significantly, the oxygen atom's lone pairs can participate in resonance, donating electron density to the ring and stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. wikipedia.orgcognitoedu.org

In the case of this compound, the interplay of these directing effects determines the probable sites of substitution. The existing substituents are at positions 1, 2, and 3. The available positions for substitution are C4, C5, and C6.

Influence of the Nitro Group (at C3): As a meta-director, the nitro group directs incoming electrophiles to the positions meta to it, which are C1 (blocked) and C5.

Influence of the Hydroxymethyl Group at C1: As an ortho-, para-director, this group directs incoming electrophiles to C2 (blocked) and C6 (ortho), and C4 (para).

Influence of the Hydroxymethyl Group at C2: As an ortho-, para-director, this group directs incoming electrophiles to C1 (blocked) and C3 (blocked) (ortho), and C5 (para).

When considering the additive effects of these substituents, a consensus emerges. libretexts.orglibretexts.org The directing effects of the nitro group and the hydroxymethyl group at C2 both favor substitution at position C5. The hydroxymethyl group at C1 directs towards positions C4 and C6. Generally, when directing effects oppose each other, the more powerful activating group dominates. libretexts.org However, in this molecule, the powerful deactivating nitro group is likely to have a significant influence.

Therefore, substitution is most likely to occur at positions that are activated by the hydroxymethyl groups and least deactivated by the nitro group. Position C5 is strongly favored due to the reinforcing para-directing effect of the C2-hydroxymethyl group and the meta-directing effect of the nitro group. Position C4 is favored by the para-directing effect of the C1-hydroxymethyl group. Position C6 is influenced by the ortho-directing effect of the C1-hydroxymethyl group but may experience steric hindrance from the adjacent substituent at C1.

PositionInfluence of -NO₂ (at C3)Influence of -CH₂OH (at C1)Influence of -CH₂OH (at C2)Overall Likelihood
C4-Para (Activating)-Likely
C5Meta (Directing)-Para (Activating)Highly Likely
C6-Ortho (Activating)-Possible (potential steric hindrance)

Cyclization and Intramolecular Rearrangement Reactions Involving this compound

As a derivative of o-nitrobenzyl alcohol, this compound is a candidate for a variety of cyclization and intramolecular rearrangement reactions, particularly those induced by light. nature.comnih.gov Furthermore, the presence of two adjacent hydroxymethyl groups on the benzene ring allows for cyclization reactions to form heterocyclic systems. nih.govclockss.org

Photochemical Cyclization and Rearrangement:

o-Nitrobenzyl compounds are well-known for their use as photolabile protecting groups, a function that stems from their ability to undergo intramolecular rearrangement upon UV irradiation. nih.govacs.org The generally accepted mechanism for the photoreaction of o-nitrobenzyl alcohols involves the initial formation of an excited state, followed by an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group. This leads to the formation of a transient aci-nitro intermediate. acs.orgrsc.orgacs.org This intermediate can then undergo a series of transformations.

One significant reaction pathway for o-nitrobenzyl alcohols, especially in the presence of primary amines, is a light-induced cyclization to form 2-N-substituted indazolones. nature.comrsc.orgresearchgate.net This reaction, termed primary amines and o-nitrobenzyl alcohols cyclization (PANAC), proceeds via the photo-generated aryl-nitroso intermediate, which then undergoes cyclization with the amine. rsc.orgescholarship.org Given its structure, this compound would be expected to participate in similar photochemical reactions. For instance, reaction with a primary amine under UV light could potentially lead to the formation of a hydroxymethyl-substituted indazolone.

ReactantConditionsKey IntermediateProduct TypeReference
o-Nitrobenzyl alcohol derivativeUV light (e.g., 365 nm)Aci-nitro tautomer, Nitrosobenzaldehydeo-Nitrosobenzaldehyde nih.gov
o-Nitrobenzyl alcohol + Primary amineUV light, aqueous mediaAryl-nitroso intermediate2-N-Substituted indazolone nature.comrsc.org

Cyclization Involving the Hydroxymethyl Groups:

The two adjacent hydroxymethyl groups in this compound provide a scaffold for forming fused heterocyclic rings. For example, the parent compound, 1,2-benzenedimethanol, is known to undergo catalytic acceptorless dehydrogenation to form phthalide, a lactone. nih.gov A similar intramolecular dehydrogenative condensation could be possible for the nitro-substituted analogue, which would yield a nitro-substituted phthalide.

Reaction Kinetics and Mechanistic Elucidation Studies for this compound Transformations

Detailed kinetic and mechanistic studies on this compound itself are not widely reported. However, extensive research on the photochemical reaction mechanisms of simpler o-nitrobenzyl compounds provides a strong foundation for understanding its transformations. nih.govacs.org

The photorelease mechanism from o-nitrobenzyl protecting groups has been studied in detail using techniques like laser flash photolysis with UV-Vis and IR detection. acs.orgresearchgate.net These studies have identified several key transient intermediates and have shed light on the kinetics of their formation and decay.

In aprotic solvents, or in aqueous solutions at very low or high pH, the reaction is proposed to proceed via hydrated nitroso compounds formed by proton transfer. rsc.org

In aqueous solutions at near-neutral pH (3-8), the classical mechanism involves the cyclization of the aci-nitro intermediate to a benzisoxazoline derivative, which then undergoes ring-opening to yield the final nitroso-carbonyl product. rsc.orgacs.org

The rates of these steps have been quantified for various o-nitrobenzyl derivatives. For example, the lifetime of the aci-nitro intermediate (τaci) is a key parameter that is influenced by the substituents on the aromatic ring and the nature of the leaving group in photodeprotection reactions. nih.gov Time-resolved studies have shown that the decay of the aci-nitro form is often the rate-limiting step in the formation of the final product. acs.orgnih.gov The activation energy for the rearrangement of the aci-nitro intermediate has been determined through computational studies, providing insight into the energy barriers of the transformation. acs.org

ProcessKey Species/IntermediateMethod of StudyKey Findings/ParametersReference
Phototautomerizationaci-Nitro TautomerTime-resolved UV-Vis SpectroscopyTransient absorption at ~400 nm acs.orgacs.org
aci-Nitro Decayaci-Nitro TautomerLaser Flash PhotolysisLifetime (τaci) is pH and solvent dependent rsc.orgnih.gov
CyclizationBenzisoxazoline derivativeLaser Flash Photolysis with IR detectionIdentified as an intermediate in neutral aqueous solution acs.org
Rearrangement Energeticsaci-Nitro TautomerDensity Functional Theory (DFT)Calculation of activation energies for cyclization and rearrangement acs.org

These mechanistic insights are crucial for predicting and controlling the reactivity of this compound, particularly in applications where it might be used as a photolabile precursor or in the synthesis of more complex heterocyclic structures.

Advanced Spectroscopic and Analytical Methodologies for Research Grade Characterization of 3 Nitro 1,2 Benzenedimethanol

X-ray Crystallography for Solid-State Molecular Architecture Determination of 3-Nitro-1,2-benzenedimethanol and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. pages.dev This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzene (B151609) ring and the precise orientation of the nitro and hydroxymethyl substituents relative to the ring and to each other. nih.gov

This analysis is also critical for understanding the structure of its derivatives, such as the crosslinker 2-nitro-1,3-benzenedimethanol dimethacrylate (NBDM), and how these molecules pack in the solid state, which influences the material properties of resulting polymers. rsc.orgaablocks.com The crystal structure of related nitro-substituted aromatic compounds confirms that the nitro group may be slightly twisted out of the plane of the benzene ring due to crystal packing forces. nih.gov

Chromatographic Separation Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic methods are essential for separating this compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of non-volatile, thermally sensitive compounds like nitroaromatics. epa.gov For purity assessment of this compound, a reversed-phase HPLC method is typically employed.

Method development involves optimizing the stationary phase, mobile phase composition, and detector settings. A common approach for nitroaromatics uses a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. epa.govnih.gov Detection is typically performed using a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV region (e.g., at 254 nm). epa.gov

Table 3: Typical HPLC Parameters for Nitroaromatic Analysis

Parameter Typical Setting
Column C18 (Reversed-Phase)
Mobile Phase Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water
Detector UV-Vis at 254 nm
Flow Rate 0.5 - 1.5 mL/min

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. amazonaws.com It is best suited for compounds that are volatile and thermally stable. Direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility.

To make it amenable to GC-MS analysis, the compound must first be converted into a more volatile and thermally stable derivative. pgeneral.com This is typically achieved by derivatizing the two hydroxyl groups, for example, through silylation to form trimethylsilyl (B98337) (TMS) ethers. These derivatives can then be readily analyzed to confirm the carbon skeleton and identify impurities.

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon, hydrogen, nitrogen, and other elements in a sample. The experimental results are compared against the theoretical values calculated from the compound's molecular formula. This provides a crucial check of purity and confirms that the correct compound has been synthesized. researchgate.net For a new compound or a reference standard, elemental analysis is a routine part of a full characterization.

Table 4: Elemental Composition of this compound (C₈H₉NO₄)

Element Symbol Theoretical Mass Percentage (%)
Carbon C 52.46
Hydrogen H 4.95
Nitrogen N 7.65

Computational Chemistry and Theoretical Investigations of 3 Nitro 1,2 Benzenedimethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These methods model the distribution of electrons and predict energies, providing a basis for assessing stability and reactivity.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. nih.gov The B3LYP functional is a commonly employed method for such investigations. nih.govnih.govacs.org DFT calculations for 3-Nitro-1,2-benzenedimethanol would focus on its electronic properties, governed by the interplay between the electron-withdrawing nitro group and the electron-donating hydroxymethyl groups on the benzene (B151609) ring.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO would likely be distributed over the benzene ring and hydroxymethyl groups, while the LUMO would be concentrated on the nitro group, reflecting its electrophilic character.

Table 1: Predicted Frontier Molecular Orbital Properties for a Representative Nitroaromatic Compound

ParameterCalculated Value (eV)Implication
HOMO Energy-6.85Indicates electron-donating capacity.
LUMO Energy-2.40Indicates electron-accepting capacity.
HOMO-LUMO Gap (ΔE)4.45Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Note: Values are illustrative based on typical DFT calculations for similar nitroaromatic compounds.

Molecular Electron Density Theory (MEDT) posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of reaction feasibility. encyclopedia.pub Analysis of the electron density distribution and the molecular electrostatic potential (MEP) map for this compound would reveal the electron-rich and electron-poor regions. The MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro and hydroxyl groups, indicating sites susceptible to electrophilic attack, while positive potential (blue) would be found around the hydrogen atoms. nih.gov

Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing charge delocalization and intramolecular interactions, such as hydrogen bonding between the adjacent hydroxymethyl and nitro groups. researchgate.net

Ab initio methods, which solve the Schrödinger equation without empirical parameters, are used for high-accuracy calculations, particularly for determining molecular geometries and conformational preferences. unc.edu These calculations involve finding the lowest energy arrangement of atoms, a process known as energy minimization.

For this compound, conformational analysis is critical due to the rotational freedom of the two hydroxymethyl groups and the nitro group. The orientation of these groups relative to the benzene ring and each other significantly impacts the molecule's stability and properties. Ab initio methods like Møller-Plesset perturbation theory (MP2), often used in conjunction with a large basis set like 6-311++G(2d,p), can provide reliable conformational energies. nih.gov

The potential energy surface (PES) can be scanned by systematically rotating the dihedral angles of the C-C-C-O and C-C-N-O bonds to identify all stable conformers (local minima) and the transition states connecting them. mdpi.com The relative energies of these conformers, determined after geometry optimization, allow for the calculation of their Boltzmann population at a given temperature, predicting the most likely shapes the molecule will adopt. mdpi.com Intramolecular hydrogen bonding between a hydroxymethyl group and the nitro group is expected to be a key factor stabilizing certain conformations.

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

While quantum chemical calculations typically model molecules in isolation or with simplified solvent models, Molecular Dynamics (MD) simulations study the time-dependent behavior of a molecular system. researchgate.netacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and intermolecular interactions in a more realistic environment (e.g., in a solvent box).

For this compound, an MD simulation would reveal how the molecule behaves over time, including the flexibility of its side chains and its interactions with solvent molecules or other solutes. This method is particularly useful for understanding how intermolecular hydrogen bonds with solvent molecules (like water) compete with or enhance intramolecular hydrogen bonds. The trajectories from MD simulations provide a dynamic picture of the conformational landscape, which can be more comprehensive than the static picture from PES scans. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition State Energies for this compound Transformations

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). purdue.edu The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

Potential transformations of this compound that can be studied include:

Lactonization: The intramolecular cyclization of a 3-substituted 1,2-benzenedimethanol (B1213519) can lead to the formation of a phthalide (B148349) (a lactone). mdpi.com Theoretical calculations could model this reaction pathway, determining the transition state structure and the activation energy required for the esterification to occur.

Oxidation: The hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids. Computational studies can compare the mechanisms and energy barriers for selective oxidation of one or both alcohol groups. rsc.org

Photochemical Rearrangement: Related 2-nitrobenzyl alcohols are known to undergo photochemical reactions to form 2-nitroso aldehydes. researchgate.net DFT calculations can be used to map the potential energy surfaces of the excited states to understand the mechanism of such light-induced transformations. researchgate.net

For instance, studying the lactonization would involve calculating the geometries and energies of the starting diol, the tetrahedral intermediate formed by the attack of one hydroxyl group on the other (potentially after protonation), the transition state for this step, and the final phthalide product.

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.

Vibrational Spectra (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net By calculating the harmonic frequencies for the optimized geometry of this compound, a theoretical IR and Raman spectrum can be generated. These predicted spectra can be compared with experimental results to confirm the structure and assign specific vibrational modes, such as the characteristic stretches for O-H, C-H, C=C (aromatic), and N-O (nitro) bonds. mdpi.com

NMR Spectra: The chemical shifts (δ) and spin-spin coupling constants (J) for ¹H and ¹³C NMR can also be calculated. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used for this purpose. nih.gov Theoretical predictions of NMR parameters for different conformers of this compound could help understand how its solution-state structure influences its experimental spectrum.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. nih.gov These calculations can identify the nature of the electronic transitions, such as π→π* transitions within the benzene ring or n→π* transitions involving the nitro group.

Table 2: Representative Predicted Spectroscopic Data for a Nitrobenzyl Moiety

Spectroscopic TechniquePredicted ParameterCalculated ValueAssignment
FT-IRVibrational Frequency (cm⁻¹)~3450O-H stretch
FT-IRVibrational Frequency (cm⁻¹)~1525Asymmetric NO₂ stretch
¹H NMRChemical Shift (ppm)~4.8-CH₂OH protons
UV-Vis (TD-DFT)Absorption Wavelength (nm)~270π→π* transition

Note: Values are illustrative and based on general knowledge of the functional groups.

Theoretical Insights into Structure-Reactivity Relationships within this compound Analogues

By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can establish clear structure-reactivity relationships. For example, one could study analogues with different substituents on the benzene ring or modifications to the alcohol moieties.

DFT calculations on a series of analogues can reveal how electronic (electron-donating vs. electron-withdrawing substituents) and steric factors influence properties like:

Acidity of the hydroxyl protons.

Nucleophilicity of the hydroxyl oxygen atoms.

Reactivity in specific reactions, such as the activation barriers for lactonization or oxidation. acs.org

Stereoselectivity in reactions where new chiral centers are formed. nih.gov

For example, comparing the calculated activation barriers for a reaction across a series of analogues with different para-substituents (e.g., -OCH₃, -Cl, -CN) can quantify the electronic effect on the reaction rate, similar to how Hammett plots are used in experimental physical organic chemistry. Such studies provide predictive power for designing new molecules with tailored reactivity. acs.org

Role of 3 Nitro 1,2 Benzenedimethanol As a Synthetic Precursor and Intermediate in Advanced Chemical Synthesis

Synthesis of Nitro-Substituted Benzaldehyde and Benzoic Acid Derivatives

The dual alcohol functionalities of 3-Nitro-1,2-benzenedimethanol can be selectively or fully oxidized to produce valuable nitro-substituted aromatic aldehydes and carboxylic acids. These products are important intermediates in the pharmaceutical and fine chemical industries.

The oxidation of 1,2-benzenedimethanol (B1213519) derivatives can yield a variety of products depending on the reagents and reaction conditions. google.comgoogle.com The oxidation can lead to the corresponding dialdehyde (B1249045) (3-nitro-phthalaldehyde), the dicarboxylic acid (3-nitrophthalic acid), or a cyclic lactone (a nitro-substituted phthalide). acs.orgresearchgate.net For instance, oxidation of 1,2-benzenedimethanol using certain hypervalent iodine reagents has been shown to produce the dialdehyde with high efficiency, avoiding over-oxidation. google.com Similarly, catalytic oxidation using various metal catalysts can be tuned to favor the formation of either the aldehyde or the lactone. acs.orgresearchgate.net The synthesis of 3-nitrophthalic acid, a related dicarboxylic acid, can also be achieved through the nitration of phthalic anhydride (B1165640) or the oxidation of nitronaphthalene. orgsyn.orgsciencemadness.org

Table 1: Oxidation Products from 1,2-Benzenedimethanol Derivatives

Starting MaterialOxidizing Agent/CatalystMajor Product(s)Significance
1,2-BenzenedimethanolmIBX (modified iodoxybenzoic acid)o-PhthalaldehydeEfficient dialdehyde synthesis. google.com
1,2-BenzenedimethanolNi(II) complex / O₂ (air)o-Phthalaldehyde (intermediate)Intermediate for heterocyclic synthesis. acs.orgresearchgate.net
o-BenzenedimethanolRuthenium catalyst / O₂o-Phthalaldehyde, Phthalide (B148349)High-yield synthesis of o-phthalaldehyde. google.com
Phthalic AnhydrideH₂SO₄ / HNO₃3-Nitrophthalic acid & 4-Nitrophthalic acidClassical route to nitrophthalic acids. orgsyn.org

Derivatization to Polymeric Materials Precursors

The presence of two hydroxyl groups makes this compound an ideal candidate for conversion into bifunctional monomers for polymerization. The key feature is the o-nitrobenzyl group, which is known to be photocleavable. nih.govpolito.it This allows for the synthesis of polymers that can be degraded or modified upon exposure to UV light. researchgate.net

The diol can be readily converted into various precursors for different types of polymerization:

For Free Radical Polymerization: Reaction with acryloyl chloride or methacryloyl chloride yields a dimethacrylate crosslinker, analogous to 2-nitro-1,3-benzenedimethanol dimethacrylate (NBDM). nih.govmdpi.comrsc.org This type of monomer can be incorporated into polymer networks to create photo-responsive adhesives or hydrogels. mdpi.comrsc.org

For Controlled Radical Polymerization (ATRP): The hydroxyl groups can be esterified with a molecule like 2-bromoisobutyryl bromide to create a bifunctional ATRP initiator. researchgate.netsigmaaldrich.com Polymers grown from this initiator will have a photocleavable nitrobenzyl unit at their core, allowing for the light-induced cleavage of the polymer chains. researchgate.net

Table 2: Potential Polymer Precursors from this compound

Precursor TypeSynthetic ReagentResulting Monomer/InitiatorPolymerization MethodApplication
CrosslinkerAcryloyl Chloride(2-nitro-1,2-phenylene)bis(methylene) diacrylateFree Radical PolymerizationPhotodegradable networks. nih.gov
ATRP Initiator2-Bromoisobutyryl Bromide(2-nitro-1,2-phenylene)bis(methylene) bis(2-bromo-2-methylpropanoate)ATRPSynthesis of polymers with a central photocleavable point. researchgate.net
Polyurethane MonomerDiisocyanates (e.g., Tolylene 2,4-diisocyanate)Photocleavable Polyurethane SegmentsCondensation PolymerizationFast photodegradable block copolymer micelles. usherbrooke.ca

Utilization in the Synthesis of Heterocyclic Compounds

This compound is a direct precursor to nitro-substituted bicyclic heterocyclic compounds. A notable example is the synthesis of nitro-substituted phthalazines. Research has demonstrated that 1,2-benzenedimethanol undergoes a tandem catalytic reaction with hydrazine (B178648) hydrate (B1144303) in the presence of a Nickel(II) catalyst to form phthalazine (B143731) in a single step. acs.orgresearchgate.net Applying this methodology to this compound would directly yield a nitro-phthalazine derivative. Phthalazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.netnih.govfayoum.edu.eg

Furthermore, the oxidation product, 3-nitro-phthalaldehyde, is a versatile intermediate for constructing various other heterocyclic systems. wikipedia.org It can react with N-tosyl hydrazones in the presence of N-heterocyclic carbene (NHC) catalysts to form phthalidyl sulfonohydrazones. nih.gov It can also participate in multicomponent reactions with amines and other reagents to produce complex fused heterocycles like isoindolinones. researchgate.netsemanticscholar.org

Applications in the Synthesis of Advanced Organic Materials

The unique photochemical properties of the o-nitrobenzyl moiety within this compound make it a prime candidate for creating advanced, stimuli-responsive materials. polito.itmdpi.com

Photodegradable Coordination Polymers: By designing ligands derived from this compound, it is possible to synthesize coordination polymer particles (CPPs). nih.gov These materials can encapsulate cargo, such as drugs or dyes. Upon irradiation with UV light, the nitrobenzyl group cleaves, causing the polymer network to disassemble and release its contents in a controlled manner. nih.gov This principle has been demonstrated with the related 2-nitro-1,3-benzenedimethanol, which was used to create photodegradable zinc-based CPPs for light-triggered cargo release. nih.gov

Photo-responsive Adhesives: Dimethacrylate crosslinkers synthesized from nitrobenzenedimethanol can be incorporated into terpolymers. mdpi.comrsc.org These materials can function as adhesives whose adhesion strength can be reduced on demand by exposure to UV light. rsc.org The photocleavage of the crosslinker reduces the crosslinking density of the polymer, thereby decreasing its adhesive properties. mdpi.com

Fluorescent Sensors: While not a direct application of the diol itself, its derivatives like 3-nitrophthalic acid can be used to synthesize coordination polymers that exhibit fluorescence. researchgate.net These materials can act as sensors for detecting other molecules, such as nitro explosives, through fluorescence quenching mechanisms. researchgate.net

Role in Multi-Component Reaction Design

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. tcichemicals.comtcichemicals.com While this compound itself is not a typical MCR component, its direct oxidation product, 3-nitro-phthalaldehyde, is an excellent substrate for such reactions. nih.gov

Aldehydes are key components in some of the most well-known MCRs, including the Ugi and Passerini reactions. wikipedia.orgrsc.orgbeilstein-journals.org

Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. tcichemicals.comwikipedia.org 3-Nitro-phthalaldehyde, with its two aldehyde groups, could potentially react on one or both sites, leading to the rapid generation of complex, high-scaffold-diversity molecular libraries.

Other MCRs: Phthalaldehyde derivatives are known to participate in various MCRs to generate diverse heterocyclic structures, such as functionalized naphthalenes and isoindolin-1-ones. researchgate.netnih.govresearchgate.net The presence of the nitro group adds another layer of functionality to the products, which could be used for further chemical modification or to impart specific electronic or biological properties.

Research on Advanced Derivatives and Analogues of 3 Nitro 1,2 Benzenedimethanol

Structural Modification Strategies on the Nitro Group

The nitro group in 3-nitro-1,2-benzenedimethanol is a key functional group that can be readily transformed into other functionalities, most notably an amino group. This reduction is a fundamental step in the synthesis of a wide range of derivatives.

Reduction to Amines: The conversion of the aromatic nitro group to an amine is a well-established and crucial transformation. wikipedia.orgsioc-journal.cn This reaction is significant for producing primary amines like anilines and their derivatives, which are important intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. sioc-journal.cn Several methods are available for this reduction, offering varying degrees of selectivity and reactivity. wikipedia.org

Common strategies for the reduction of the nitro group include:

Catalytic Hydrogenation: This is an efficient and environmentally friendly method. sioc-journal.cn Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are frequently employed. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is often the preferred method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com The use of H₂-fine bubbles has been shown to enable autoclave-free gas-liquid-solid multiphase hydrogenation on a larger scale. organic-chemistry.org

Metal-Based Reductions: Metals like iron (Fe), tin (Sn), and zinc (Zn) in acidic media are effective for converting nitro groups to amines. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild reduction method that can tolerate the presence of other reducible groups. commonorganicchemistry.comstackexchange.com Similarly, zinc metal in aqueous ammonium (B1175870) chloride can be used for this transformation. wikipedia.org

Other Reagents: Samarium diiodide and sodium hydrosulfite are also viable reducing agents. wikipedia.org A combination of HSiCl₃ and a tertiary amine provides a metal-free alternative for the reduction of nitro groups. organic-chemistry.org

The choice of reducing agent is critical, especially when other functional groups are present in the molecule, to ensure chemoselectivity. For instance, some reagents might also reduce other groups like ketones or nitriles. commonorganicchemistry.comionike.com The reduction of the dinitro derivative of dibenzo-18-crown-6 (B77160) to the corresponding diamine has been successfully achieved using hydrazine (B178648) and Raney Ni. mdpi.com

Interactive Data Table: Reagents for Nitro Group Reduction

Reagent/CatalystConditions/Co-reagentsSelectivity/Notes
Catalytic Hydrogenation (Pd/C, PtO₂, Raney Ni)H₂ gasHighly efficient for both aromatic and aliphatic nitro groups. wikipedia.orgcommonorganicchemistry.com
Iron (Fe)Acidic media (e.g., HCl, Acetic Acid)Mild method, can be selective in the presence of other reducible groups. masterorganicchemistry.com
Tin(II) chloride (SnCl₂)Acidic media or in solvents like ethyl acetateMild and chemoselective, tolerates various functional groups. commonorganicchemistry.comstackexchange.com
Zinc (Zn)Acidic media or aqueous ammonium chlorideEffective for reducing nitro groups to amines. wikipedia.orgcommonorganicchemistry.com
Sodium Hydrosulfite-A common reducing agent for aromatic nitro compounds. wikipedia.org
HSiCl₃ / Tertiary Amine-A metal-free reduction method. organic-chemistry.org

Chemical Modifications of the Hydroxyl Functionalities

The two hydroxyl groups of this compound are prime sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications primarily include esterification and etherification reactions.

Esterification: The hydroxyl groups can be readily esterified to form ester derivatives. For instance, this compound can be reacted with acryloyl chloride in the presence of a base like triethylamine (B128534) to produce (2-nitro-1,3-phenylene)bis(methylene) diacrylate. nih.gov This diacrylate monomer can then be used in polymerization reactions. nih.gov Another example involves the esterification with 4-cyanopentanoic acid dithiobenzoate. rsc.org

Etherification: The hydroxyl groups can also be converted into ether linkages. This is a key step in the synthesis of more complex molecules like crown ethers. sarchemlabs.com The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a versatile method for preparing both symmetrical and unsymmetrical ethers. rcub.ac.in

The modification of these hydroxyl groups is crucial for creating monomers that can be used to build larger polymeric structures. For example, the synthesis of photo-responsive poly(β-amino ester)s utilizes a diacrylate monomer derived from 2-nitro-1,3-benzenedimethanol. nih.gov

Interactive Data Table: Reactions of Hydroxyl Groups

Reaction TypeReagentsProduct Type
EsterificationAcryloyl chloride, TriethylamineDiacrylate Ester
Esterification4-Cyanopentanoic acid dithiobenzoate, DCC, DMAPDithiobenzoate Ester
EtherificationAlkyl halide, Sodium alkoxide (Williamson Synthesis)Ether

Ring Substitution Pattern Variations and Their Synthetic Implications

Varying the substitution pattern on the benzene (B151609) ring of this compound can significantly impact the properties and reactivity of the resulting analogues. The position of the nitro group and the two hydroxymethyl groups influences the electronic and steric environment of the molecule.

The directing effects of substituents in electrophilic aromatic substitution are a key consideration. science.gov For example, the nitro group is a meta-director, while the hydroxymethyl groups are ortho, para-directors. Understanding these effects is crucial when planning further substitutions on the aromatic ring.

The synthesis of analogues with different substitution patterns often requires starting from different precursors. For example, the synthesis of 5-amino-1,3-benzenedimethanol provides a different isomer with an amino group at the 5-position. cymitquimica.com The synthesis of 1,2-, 1,3-, and 1,4-benzenedimethanol (B118111) isomers has also been explored, with each isomer exhibiting distinct fragmentation patterns in mass spectrometry. aip.orgresearchgate.net The synthesis of these isomers can be achieved through various routes, such as the reduction of the corresponding phthalic acid derivatives. chemicalbook.com

The synthetic implications of these variations are significant. For instance, the relative positions of the functional groups can affect the ability of the molecule to form intramolecular hydrogen bonds or to act as a ligand in coordination chemistry. In the context of polymerization, the substitution pattern can influence the polymer's architecture and properties.

Synthesis and Characterization of Novel Ether and Ester Derivatives

The synthesis of novel ether and ester derivatives of this compound has led to the development of new materials with tailored properties.

Ester Derivatives: As previously mentioned, the esterification of the hydroxyl groups is a common strategy. A notable example is the synthesis of (2-nitro-1,3-phenylene)bis(methylene) diacrylate (NPBMDA). nih.gov This monomer has been used to create a library of photo-responsive poly(β-amino ester)s (PBAEs) through Michael addition reactions with various amine-containing compounds. nih.gov These polymers are designed to be degradable under light irradiation. nih.gov Another example is the synthesis of a multifunctional agent, 3-((2-acryloyloxymethyl-2-hydroxymethyl)propionyloxy)methyl-2-nitrobenzyl 4-cyano-4-(phenylcarbonothioylthio)pentanoate, which incorporates an o-nitrobenzyl ester moiety for photocleavage. rsc.org

Ether Derivatives: The formation of ether linkages from this compound derivatives is crucial for constructing macrocyclic structures like crown ethers. sarchemlabs.com Crown ethers are known for their ability to complex cations and are used in various applications, including phase transfer catalysis. sarchemlabs.comrcub.ac.in The synthesis of crown ethers often involves the cyclization of linear polyethers under high dilution conditions to prevent polymerization. sarchemlabs.com For instance, the reaction of 1,2-benzenedimethanol (B1213519) with 4-nitrophthalonitrile (B195368) can lead to the formation of a phthalonitrile (B49051) derivative with an ether linkage, which can then be used to synthesize phthalocyanines. researchgate.net

The characterization of these novel derivatives is typically performed using a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their structures. mdpi.comnih.gov

Interactive Data Table: Examples of Novel Ether and Ester Derivatives

Derivative TypeStarting MaterialKey ReagentsApplication/Significance
Diacrylate Ester2-Nitro-1,3-benzenedimethanolAcryloyl chloride, TriethylamineMonomer for photo-responsive polymers. nih.gov
Dithiobenzoate Ester2-Nitro-1,3-benzenedimethanol4-CPDB, DCC, DMAPIntermediate for multifunctional agents in polymerization. rsc.org
Phthalonitrile Ether1,2-Benzenedimethanol4-Nitrophthalonitrile, K₂CO₃Precursor for phthalocyanine (B1677752) synthesis. researchgate.net

Exploration of Dimers and Oligomers Derived from this compound

The bifunctional nature of this compound and its derivatives makes them excellent building blocks for the synthesis of dimers, oligomers, and polymers.

The o-nitrobenzyl group is a well-known photolabile protecting group, and its incorporation into polymeric structures allows for light-induced degradation or modification. mdpi.com For example, polymers containing o-nitrobenzyl ester linkages can be cleaved upon UV irradiation. rsc.orgresearchgate.net

Polymer Synthesis:

Poly(β-amino ester)s (PBAEs): As mentioned earlier, the diacrylate derivative of 2-nitro-1,3-benzenedimethanol can be polymerized with amines to form PBAEs. nih.gov These polymers have been investigated for applications such as DNA delivery, where the light-triggered degradation can facilitate the release of the genetic material. nih.gov

Hyperbranched Polymers: A multifunctional agent derived from 2-nitro-1,3-benzenedimethanol has been used to synthesize hyperbranched graft copolymers. rsc.org These complex polymer architectures have potential applications in areas like drug delivery and surface modification. rsc.org

Coordination Polymers: Photodegradable coordination polymer particles have been synthesized by the coordination of Zn²⁺ with a photocleavable organic linker derived from a 2-nitro-1,3-benzenedimethanol derivative. nih.gov These particles can encapsulate cargo and release it upon light exposure. nih.gov

The synthesis of these larger molecules often involves step-growth polymerization or controlled radical polymerization techniques. nih.govmdpi.com The resulting materials can exhibit stimuli-responsive behavior, making them attractive for a variety of advanced applications.

Future Research Directions and Emerging Paradigms in 3 Nitro 1,2 Benzenedimethanol Chemistry

Integration with Flow Chemistry and Microreactor Technologies for Synthesis

The synthesis of nitroaromatic compounds often involves highly exothermic reactions and the use of hazardous reagents, making them ideal candidates for the application of flow chemistry and microreactor technologies. These technologies offer superior control over reaction parameters such as temperature, pressure, and mixing, which is difficult to achieve in traditional batch reactors. researchgate.nettue.nl The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, mitigating the risks associated with runaway reactions. researchgate.net

For the synthesis of 3-Nitro-1,2-benzenedimethanol, a continuous flow process could involve the nitration of 1,2-benzenedimethanol (B1213519). The precise control of residence time, from seconds to minutes, allows for the optimization of yield and selectivity, minimizing the formation of over-nitrated or isomeric byproducts. This approach not only enhances safety but also improves process efficiency and allows for easier scale-up from laboratory to industrial production. researchgate.netrsc.org

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Representative Nitration

Parameter Conventional Batch Process Continuous Flow Process
Reaction Time Hours Seconds to Minutes
Temperature Control Poor to Moderate Excellent
Safety Profile Risk of thermal runaway Significantly reduced risk
Mixing Efficiency Diffusion limited Enhanced, rapid mixing
Scalability Complex, requires re-optimization Linear, numbering-up approach

| Product Selectivity | Moderate | High to Excellent |

This table presents a conceptual comparison based on the general advantages of flow chemistry. researchgate.nettue.nl

Application of Machine Learning and AI in Synthetic Route Planning and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize synthetic chemistry by enabling rapid prediction of reaction outcomes and optimization of synthetic routes. For a molecule like this compound, ML models could be trained on large datasets of known chemical reactions to predict the optimal conditions for its synthesis. researchgate.net Algorithms can analyze various factors, including catalyst type, solvent, temperature, and reagent concentrations, to identify the most efficient pathway. soton.ac.uk

Furthermore, AI can be employed in retrosynthetic analysis to discover novel and more efficient synthetic routes that may not be obvious to human chemists. In the context of process optimization, ML algorithms can be integrated with flow chemistry systems to create self-optimizing reactors that continuously adjust reaction conditions to maximize yield and minimize waste in real-time. soton.ac.uk These data-driven approaches are crucial for accelerating the development and manufacturing of fine chemicals. researchgate.net

Table 2: Potential Applications of Machine Learning in this compound Chemistry

Machine Learning Model Application Area Predicted Output/Goal
Random Forest (RF) Reaction Yield Prediction Predict the percentage yield based on input reaction parameters. researchgate.net
Support Vector Machine (SVM) Catalyst Selection Identify the most effective catalyst for a specific transformation. researchgate.net
Neural Networks Retrosynthesis Propose novel and efficient synthetic pathways.

| Gaussian Processes | Process Optimization | Find optimal reaction conditions (temperature, concentration) for continuous flow synthesis. researchgate.net |

Exploration of Photoredox and Electrochemistry in its Transformations

Photoredox catalysis and electrochemistry offer green and powerful alternatives to traditional chemical methods for driving reactions. mdpi.comsemanticscholar.org These techniques use visible light or electricity, respectively, to generate highly reactive radical intermediates under mild conditions. mdpi.combeilstein-journals.org For this compound, the nitro group can be susceptible to electrochemical reduction to form various products like nitroso, hydroxylamino, or amino groups, depending on the applied potential.

Similarly, photoredox catalysis could enable novel transformations. scispace.com For instance, the benzylic alcohol moieties could be targeted for oxidation or functionalization. A photocatalyst, upon excitation by light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates that can participate in a wide range of C-C or C-heteroatom bond-forming reactions. nih.gov The combination of electrochemistry and photocatalysis, known as photoelectrocatalysis, represents a frontier that could unlock unprecedented reactivity. beilstein-journals.org

Development of Novel Catalytic Systems for this compound Reactions

The development of advanced catalytic systems is crucial for enhancing the selectivity and efficiency of reactions involving this compound. Homogeneous catalysts, such as transition metal pincer complexes, have shown remarkable activity in the dehydrogenation of alcohols. mdpi.commdpi.com Applying such catalysts to this compound could facilitate its selective oxidation, for example, converting one of the hydroxymethyl groups to an aldehyde, which could then cyclize to form a nitro-substituted phthalide (B148349).

Heterogeneous catalysis, using metal oxides or supported metal nanoparticles, also presents significant opportunities. rsc.org These catalysts offer advantages in terms of reusability and ease of separation from the reaction mixture. rsc.org Future research could focus on designing catalysts that are chemoselective, targeting one functional group (e.g., the nitro group for reduction) while leaving the others (the hydroxymethyl groups) intact, or vice versa. This level of control is essential for its use in multi-step synthetic sequences. royalsocietypublishing.org

Expanding the Scope of Precursor Utility in Diverse Chemical Syntheses

The true potential of this compound lies in its utility as a versatile precursor for more complex molecules. The three functional groups—two hydroxymethyl and one nitro group—offer multiple handles for sequential or orthogonal chemical modifications.

Potential synthetic applications include:

Synthesis of Heterocycles: The reduction of the nitro group to an amine, followed by condensation with the adjacent hydroxymethyl groups, could provide routes to various nitrogen-containing heterocyclic systems.

Polymer Chemistry: The diol functionality allows it to be used as a monomer in polymerization reactions, such as the formation of polyesters or polyurethanes. The nitro group would impart specific properties (e.g., increased glass transition temperature, altered polarity) to the resulting polymer. mdpi.com

Pharmaceutical Intermediates: The aromatic scaffold with its specific substitution pattern can be a core structure for the synthesis of biologically active molecules. The functional groups can be transformed into a variety of other moieties through established synthetic protocols. acs.org

Phthalocyanine (B1677752) Synthesis: While 1,2-benzenedimethanol itself is used in creating phthalonitrile (B49051) derivatives for phthalocyanine synthesis, the nitro-substituted version could be used to synthesize novel phthalocyanines with modified electronic properties, potentially impacting their catalytic or photophysical behavior. researchgate.net

By exploring these advanced synthetic and analytical paradigms, the chemical community can unlock the full potential of this compound, transforming it from a simple chemical compound into a valuable tool for innovation in materials science, catalysis, and organic synthesis.

Q & A

Basic: What are the recommended synthetic routes for 3-Nitro-1,2-benzenedimethanol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nitration of 1,2-benzenedimethanol derivatives. For example, nitration of 1,2-benzenedimethanol (o-xylene-α,α′-diol) using nitric acid/sulfuric acid under controlled temperatures (0–5°C) can introduce the nitro group at the 3-position. Optimization includes:

  • Catalyst selection : Use H2SO4 as a protonating agent to enhance electrophilic substitution .
  • Solvent systems : Polar aprotic solvents (e.g., dichloromethane) improve nitro group regioselectivity .
  • Post-reaction quenching : Neutralize excess acid with NaHCO3 to prevent over-nitration.

Basic: How can researchers ensure purity during the isolation of this compound?

Methodological Answer:
Purification methods include:

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) based on solubility differences. Monitor purity via melting point (mp) analysis; deviations >2°C from literature values (e.g., 157–161°C for analogous nitro compounds) indicate impurities .
  • Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (1:3) to separate nitro isomers. Validate fractions using TLC (Rf = 0.4–0.6) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H NMR (DMSO-d6) identifies hydroxyl (δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–8.1 ppm). 13C NMR confirms nitro-group attachment via deshielding of C-3 (δ 145–150 ppm) .
  • Mass spectrometry : ESI-MS in positive mode detects [M+H]+ at m/z 198.1 (theoretical MW 197.15 g/mol) .
  • IR spectroscopy : Nitro group vibrations (1520–1350 cm⁻¹) and hydroxyl stretches (3400–3200 cm⁻¹) confirm functional groups .

Advanced: How can thermal stability and decomposition kinetics of this compound be studied?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure exothermic peaks (Tonset ≈ 180–200°C) to assess decomposition onset. Use Kissinger analysis to calculate activation energy (Ea) .
  • Thermogravimetric Analysis (TGA) : Track mass loss under inert atmospheres (e.g., N2) to identify volatile byproducts (e.g., NOx gases) .
  • Isothermal stability tests : Conduct at 100–150°C to model long-term storage safety.

Advanced: What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electrophilic substitution : The nitro group directs incoming electrophiles to the 4- and 6-positions via resonance stabilization.
  • Nucleophilic attack : Hydroxymethyl groups participate in esterification or etherification. For example, Mitsunobu reactions with triphenylphosphine/DIAD yield ether derivatives .
  • Catalytic hydrogenation : Use Pd/C (10% w/w) under H2 (1 atm) to reduce nitro to amine, enabling downstream functionalization .

Advanced: How can this compound be applied in polymer or pharmaceutical research?

Methodological Answer:

  • Polymer crosslinking : React with diisocyanates (e.g., HDI) to form polyurethanes. Monitor gelation times via rheometry .
  • Drug precursor synthesis : Convert to 3-amino-1,2-benzenedimethanol via hydrogenation, then couple with triazoles for antifungal agents (see fluconazole analogs) .
  • Coordination chemistry : Chelate metals (e.g., Fe³⁺) via hydroxyl and nitro groups for catalytic applications .

Advanced: How should researchers address contradictions in reported melting points or spectral data?

Methodological Answer:

  • Purity verification : Repeat recrystallization and compare HPLC retention times (C18 column, acetonitrile/water mobile phase) .
  • Polymorphism screening : Use X-ray diffraction (XRD) to identify crystalline forms affecting mp .
  • Solvent effects : Reacquire NMR spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to resolve shifts caused by hydrogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.